N-benzyl-2,3,4,5,6-pentahydroxyhexanamide

Description

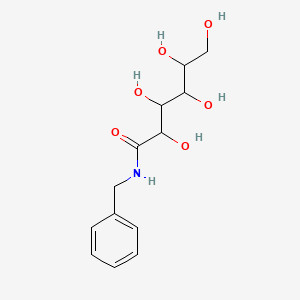

N-Benzyl-2,3,4,5,6-pentahydroxyhexanamide is a polyhydroxy amide derivative characterized by a benzyl group attached to a pentahydroxyhexanamide backbone.

Properties

CAS No. |

5438-33-5 |

|---|---|

Molecular Formula |

C13H19NO6 |

Molecular Weight |

285.29 g/mol |

IUPAC Name |

N-benzyl-2,3,4,5,6-pentahydroxyhexanamide |

InChI |

InChI=1S/C13H19NO6/c15-7-9(16)10(17)11(18)12(19)13(20)14-6-8-4-2-1-3-5-8/h1-5,9-12,15-19H,6-7H2,(H,14,20) |

InChI Key |

DMWRWTMLTXLUSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,3,4,5,6-pentahydroxyhexanamide typically involves the reaction of benzylamine with a hexanoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,3,4,5,6-pentahydroxyhexanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amide group can be reduced to an amine under suitable conditions.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of benzyl-2,3,4,5,6-pentahydroxyhexanone.

Reduction: Formation of N-benzyl-2,3,4,5,6-pentahydroxyhexylamine.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2,3,4,5,6-pentahydroxyhexanamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on cellular processes and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of novel materials and chemical products

Mechanism of Action

The mechanism of action of N-benzyl-2,3,4,5,6-pentahydroxyhexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Structural and Functional Differences

N,N-Dicyclohexyl-2,3,4,5,6-Pentahydroxyhexanamide

- Substituent : Two cyclohexyl groups (aliphatic, cyclic).

- Key Properties: Molecular weight data from lists a value of 44.509 ± 10.951, though the exact parameter (e.g., IC₅₀, logP) remains unclear.

(2R,3S,4R,5R)-N-[(E)-Hexadec-7-enyl]-2,3,4,5,6-Pentahydroxyhexanamide

- Substituent : A long aliphatic chain (hexadec-7-enyl).

- Key Properties : Documented in a safety data sheet (CAS 94070-88-9) with 100% purity . The aliphatic chain may confer surfactant-like behavior or influence interactions with lipid bilayers.

- Comparison : The hexadec-enyl group drastically increases hydrophobicity, likely limiting water solubility but improving affinity for lipid-rich environments.

Hydroxamic Acid Derivatives

- Functional Groups : Hydroxamate moieties (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) .

- Key Properties : Evaluated for antioxidant activity via DPPH and β-carotene assays .

- Comparison : While hydroxamic acids excel in metal chelation and radical scavenging, the pentahydroxyhexanamide structure may offer superior hydrogen-bonding capacity, though direct antioxidant data for the benzyl derivative is lacking.

Key Observations:

- Solubility : The benzyl group balances aromatic hydrophobicity with hydroxyl-driven hydrophilicity, offering intermediate solubility compared to highly lipophilic (hexadec-enyl) or polar (hydroxamic acid) analogs.

- Biological Activity : The dicyclohexyl analog’s antiviral activity highlights the role of substituent bulk in target engagement, while hydroxamic acids prioritize radical scavenging.

Biological Activity

N-benzyl-2,3,4,5,6-pentahydroxyhexanamide (CAS Number: 5438-33-5) is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₉NO₆

- Molecular Weight : 285.293 g/mol

- Density : 1.428 g/cm³

- Boiling Point : 705.4 °C at 760 mmHg

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines.

The cytotoxicity was evaluated using the MTT assay method, which measures cell viability based on mitochondrial activity.

The mechanism by which this compound exerts its effects appears to involve the modulation of specific molecular targets associated with cancer cell proliferation and survival. Molecular docking studies suggest interactions with key enzymes and receptors involved in cell signaling pathways related to tumor growth.

Case Studies

-

Study on Cytotoxicity :

A study investigated the effects of this compound on human colon cancer (HT29) and prostate cancer (DU145) cell lines. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner.- Methodology : The MTT assay was employed to determine cell viability after treatment with various concentrations of the compound.

- Results : The IC₅₀ values indicated potent anticancer activity comparable to established chemotherapeutic agents.

-

In Vivo Evaluations :

Further research included in vivo evaluations where animal models were treated with this compound to assess its therapeutic potential and safety profile. Preliminary results suggested a favorable safety margin with significant tumor reduction observed in treated groups compared to controls.

Comparative Analysis

This compound can be compared to other similar compounds in terms of biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.